molecular formula C14H9N3S B13368832 3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine

3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine

Cat. No.: B13368832
M. Wt: 251.31 g/mol
InChI Key: SORVZODPZJTWKZ-UHFFFAOYSA-N
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Description

3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,5-a]pyrimidine core fused with a thieno ring and a phenyl group attached to the imidazo ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions, such as trifluoroacetic acid (TFA), to facilitate the cyclization process . The yields of the desired product can range from moderate to high (50-80%) depending on the specific reaction conditions and starting materials used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the thieno ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl or thieno rings.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine is unique due to its specific fusion of an imidazo[1,5-a]pyrimidine core with a thieno ring and a phenyl group

Properties

Molecular Formula

C14H9N3S

Molecular Weight

251.31 g/mol

IUPAC Name

10-phenyl-5-thia-1,8,11-triazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

InChI

InChI=1S/C14H9N3S/c1-2-4-10(5-3-1)13-14-15-8-12-11(6-7-18-12)17(14)9-16-13/h1-9H

InChI Key

SORVZODPZJTWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC4=C(N3C=N2)C=CS4

Origin of Product

United States

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